![molecular formula C17H10Cl2FN5O B2726482 6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-54-9](/img/structure/B2726482.png)

6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to have biological activity and are used in cancer treatment . They are part of a larger class of compounds known as pyrido[2,3-d]pyrimidines, which exhibit a wide range of biological activities .

Synthesis Analysis

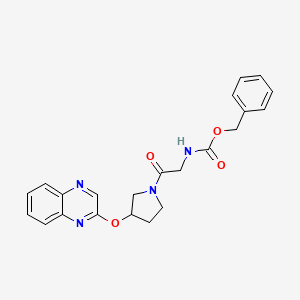

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex and involves several functional groups. For example, the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety can lead to cyclization, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications

Synthesis and Structural Analysis

The compound 6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one, part of a broader category of triazolopyrimidines, has been explored for its synthesis methodologies and structural characterization. Research into similar compounds has led to the development of new pyrimidine derivatives, including pyrano[2,3-d]pyrimidines and triazolopyrimidines, with varying applications in medicinal chemistry. These compounds have been synthesized through reactions involving a variety of reagents, showcasing the versatility of triazolopyrimidines as a scaffold for chemical modifications (El-Agrody et al., 2001).

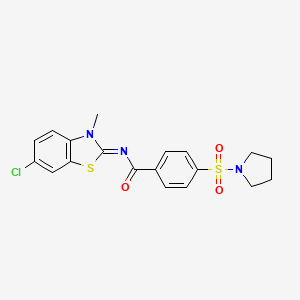

Anticancer Properties

A significant area of research on triazolopyrimidines has focused on their anticancer properties. Studies have demonstrated that certain triazolopyrimidine derivatives exhibit unique mechanisms of action, such as tubulin polymerization inhibition, without binding competitively with paclitaxel. This mechanism is distinct and suggests a potential route to overcome resistance attributed to multidrug resistance transporter proteins. These findings have prompted further investigations into their efficacy in tumor growth inhibition in various models (Zhang et al., 2007).

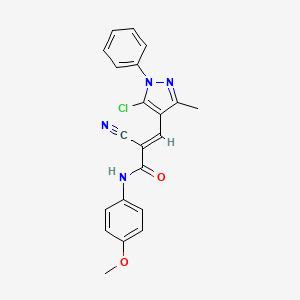

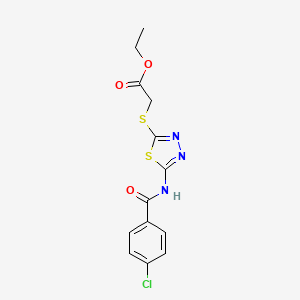

Antimicrobial and Anti-inflammatory Activities

Triazolopyrimidine derivatives have also been evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives have shown potential as anti-inflammatory and analgesic agents, contributing to the pool of candidates for new therapeutic agents in these categories (Farag et al., 2012). Additionally, the synthesis of novel pyrimidine derivatives has been explored for their antibacterial activities, suggesting a broad spectrum of biological applications for these compounds (Lahmidi et al., 2019).

Antimalarial Effects

Research into triazolopyrimidines has extended into their antimalarial effects. Derivatives have been synthesized and tested against Plasmodium berghei in mice, demonstrating antimalarial activity. This line of investigation highlights the potential for triazolopyrimidines in the development of new antimalarial therapies (Werbel et al., 1973).

Mechanism of Action

Target of Action

Compounds like “6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .

Mode of Action

The compound may interact with its target by binding to a specific site on the protein. This can result in the activation or inhibition of the protein’s function, leading to a change in the biochemical pathway .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. Changes in these pathways can lead to various downstream effects, such as the alteration of cell signaling, gene expression, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and interactions with other molecules can affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell behavior to the induction of specific cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2FN5O/c18-13-6-1-10(7-14(13)19)8-24-9-21-16-15(17(24)26)22-23-25(16)12-4-2-11(20)3-5-12/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLULFEYCEUJIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)

![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2726405.png)

![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)

![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)

![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)

![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)